(r)-2-Amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol (r)-2-Amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18220467
InChI: InChI=1S/C11H17NO2/c1-7-4-9(10(12)6-13)11(14-3)5-8(7)2/h4-5,10,13H,6,12H2,1-3H3/t10-/m0/s1
SMILES:
Molecular Formula: C11H17NO2
Molecular Weight: 195.26 g/mol

(r)-2-Amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol

CAS No.:

Cat. No.: VC18220467

Molecular Formula: C11H17NO2

Molecular Weight: 195.26 g/mol

* For research use only. Not for human or veterinary use.

(r)-2-Amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol -

Specification

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
IUPAC Name (2R)-2-amino-2-(2-methoxy-4,5-dimethylphenyl)ethanol
Standard InChI InChI=1S/C11H17NO2/c1-7-4-9(10(12)6-13)11(14-3)5-8(7)2/h4-5,10,13H,6,12H2,1-3H3/t10-/m0/s1
Standard InChI Key KDFMZSGPXPNLST-JTQLQIEISA-N
Isomeric SMILES CC1=CC(=C(C=C1C)OC)[C@H](CO)N
Canonical SMILES CC1=CC(=C(C=C1C)OC)C(CO)N

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s IUPAC name defines its structure unambiguously:

  • A phenyl ring substituted with methoxy (-OCH₃) at position 2 and methyl (-CH₃) groups at positions 4 and 5.

  • A two-carbon ethyl backbone with an amino (-NH₂) group at position 2 and a hydroxyl (-OH) group at position 1.

  • An (R)-configuration at the chiral center (C2), conferring stereochemical specificity.

The molecular formula is C₁₁H₁₇NO₂, with a calculated molecular weight of 195.26 g/mol. Its stereochemistry may influence interactions with biological targets, as seen in analogous β-amino alcohols .

Comparative Analysis with Structural Analogs

Key structural differences between this compound and related molecules include:

CompoundSubstituents on Phenyl RingMolecular FormulaMolecular Weight (g/mol)Chiral Center Configuration
(R)-2-Amino-2-(2,3-dimethylphenyl)ethan-1-ol 2,3-dimethylC₁₀H₁₅NO165.23R
(1R)-2-amino-1-(2,5-dimethylphenyl)ethan-1-ol2,5-dimethylC₁₀H₁₅NO165.23R
Target Compound2-methoxy-4,5-dimethylC₁₁H₁₇NO₂195.26R

The methoxy group introduces hydrogen-bonding capacity and electronic effects distinct from methyl substituents, potentially altering solubility and receptor binding .

Synthetic Methodologies

Chiral Synthesis Strategies

Synthesis of β-amino alcohols typically employs:

  • Asymmetric catalysis: Chiral catalysts or auxiliaries to control stereochemistry at the amino-bearing carbon.

  • Reductive amination: Reaction of ketones with amines followed by reduction, as demonstrated in the synthesis of (R)-2-amino-2-(2,3-dimethylphenyl)ethan-1-ol .

  • Multicomponent reactions: Ru-catalyzed couplings, such as those involving (2-aminopyridin-3-yl)methanol and substituted phenols .

For the target compound, a plausible route involves:

  • Starting with 2-methoxy-4,5-dimethylbenzaldehyde.

  • Performing a Strecker synthesis or Henry reaction to introduce the amino and hydroxyl groups.

  • Resolving enantiomers via chiral chromatography or enzymatic resolution .

Challenges in Synthesis

  • Regioselectivity: Ensuring methoxy and methyl groups are introduced at the correct positions on the phenyl ring.

  • Stereocontrol: Maintaining the (R)-configuration during amination steps, requiring chiral catalysts.

Physicochemical Properties

Predicted Properties

Based on structural analogs and computational tools (e.g., PubChem data ):

PropertyValue
LogP (octanol-water)~1.2 (estimated)
Solubility in WaterLow (hydrophobic substituents)
pKa (amino group)~9.5–10.5
Melting PointNot reported (analogs: 80–120°C)

The methoxy group may slightly increase water solubility compared to purely alkyl-substituted analogs .

Receptor/EnzymePredicted ActivityBasis for Prediction
5-HT₂ARPartial agonistStructural similarity to
MAO-AWeak inhibitionCommon in β-amino alcohols
DAT/SERTNo activityLack of transporter motifs

Research Gaps and Future Directions

  • Synthetic Validation: Empirical synthesis and characterization (NMR, X-ray crystallography) are needed to confirm structure and purity.

  • In Vitro Screening: Testing affinity for 5-HT₂AR, 5-HT₂CR, and other CNS targets.

  • ADMET Studies: Assessing bioavailability, metabolic stability, and toxicity.

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